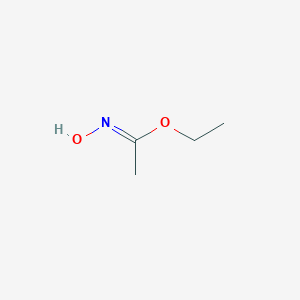

Ethyl N-hydroxyethanimidate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a colorless, transparent liquid with a density of 0.99 g/cm³ and a boiling point of 164.5°C at 760 mmHg . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Ethyl N-hydroxyethanimidate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetate with hydroxylamine . The reaction is typically carried out under acidic or basic conditions to facilitate the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Analyse Chemischer Reaktionen

Reaction with Carbamoyl Halides

Ethyl N-hydroxyethanimidate reacts with carbamoyl halides (e.g., N-methylcarbamoyl chloride) to form carbamoyloxime (carbamate) compounds. This reaction is pivotal in synthesizing agrochemicals and pharmaceuticals.

Mechanism and Conditions

-

Step 1 : Nucleophilic attack by the N-hydroxy group of this compound on the electrophilic carbonyl carbon of the carbamoyl halide.

-

Step 2 : Elimination of hydrogen halide (HX) to yield the carbamoyloxime product.

Example Reaction :

Ethyl N hydroxyethanimidate+N Methylcarbamoyl Chloride→N Methylcarbamoyloxime+HCl

Experimental Data

Notes :

-

The reaction proceeds under mild conditions, with ammonia gas occasionally used to neutralize by-products like ammonium salts .

-

The carbamoyloxime products are structurally validated via gas chromatography and mass spectrometry .

Role as a Synthetic Intermediate

This compound is primarily utilized as a precursor in multi-step syntheses. For example:

-

Formation of Substituted Hydroxylamines : Acts as a scaffold for synthesizing hydroxylamine derivatives, which are intermediates in pharmaceuticals .

-

In Situ Reactions : In some protocols, the compound is generated and used directly without isolation, enhancing reaction efficiency .

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl N-hydroxyethanimidate serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various derivatives, including:

- O-acyl and O-nitrophenylhydroxylamines

- Hydroxamic acid ethoxycarbonylhydrazides

- Ethyl O-(2,4-dinitrophenyl)acetohydroxamate

These derivatives are significant for their roles in biological systems and potential therapeutic applications.

Biochemical Assays

The compound is employed as a reagent in biochemical assays, particularly those focusing on enzyme inhibition and protein modification. Its ability to interact with enzymes allows it to serve as a tool for studying enzyme kinetics and mechanisms.

Medicinal Chemistry

Research has indicated that this compound may have therapeutic implications, especially as an inhibitor of ornithine decarboxylase (ODC), an enzyme involved in polyamine biosynthesis. Elevated levels of polyamines are associated with tumor growth, making this compound relevant in cancer research. Studies have shown that derivatives can achieve IC50 values in the nanomolar range against ODC, indicating potent inhibitory activity.

Industrial Applications

In industrial settings, this compound is used for producing specialty chemicals and intermediates for various processes. Its stability and reactivity make it a valuable reagent in both research and industrial applications.

Case Study: Inhibition of Ornithine Decarboxylase

The inhibition of ODC by this compound derivatives has been documented in various studies. These studies highlight the potential of this compound in cancer research due to its role in regulating polyamine levels.

Case Study: Synthesis of Hydroxamic Acids

Research into the synthesis pathways involving this compound has demonstrated its effectiveness in producing hydroxamic acids, which are important for their biological activities and applications in drug development.

Safety and Toxicity

This compound is classified as a flammable liquid and poses risks such as skin irritation upon contact. Proper safety measures should be taken when handling this compound to mitigate potential hazards associated with its use .

Wirkmechanismus

The mechanism of action of ethanimidic acid, N-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethyl N-hydroxyethanimidate can be compared with other similar compounds, such as:

Ethyl acetohydroximate: Similar in structure but with different reactivity and applications.

Ethyl N-hydroxyacetimidate: Another related compound with distinct properties and uses.

Ethyl acetate, oxime: Shares some chemical characteristics but differs in its specific applications.

Biologische Aktivität

Ethyl N-hydroxyethanimidate, also known as ethyl N-hydroxyacetimidate, is an organic compound with significant applications in chemical synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

- Molecular Formula : C4H9NO2

- Molecular Weight : 103.12 g/mol

- CAS Number : 10576-12-2

- Melting Point : 23°C to 25°C

- Boiling Point : 55°C to 58°C (at 6 mmHg)

- Solubility : Decomposes in water; moisture sensitive.

This compound exhibits its biological activity primarily through its ability to form stable complexes with metal ions and reactive species. This property is crucial in various biochemical processes, including enzyme inhibition and protein modification. The compound acts as a ligand in coordination chemistry, facilitating interactions with molecular targets such as enzymes, which can lead to altered enzymatic activity or inhibition.

Biological Applications

- Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

- Synthesis of Bioactive Compounds : It serves as a reagent in synthesizing various hydroxamic acids and related compounds, which have therapeutic implications.

- Coordination Chemistry : Its ability to form complexes makes it useful in catalysis and as a ligand for metal ions in biological systems.

Research Findings

Recent studies have highlighted the compound's versatility in biological applications:

- Synthesis of Hydroxamic Acids : this compound is utilized in synthesizing hydroxamic acid derivatives, which are known for their anticancer properties. For example, it has been used to create O-acyl and O-nitrophenylhydroxylamines that exhibit significant biological activity against cancer cell lines .

- Therapeutic Potential : There are ongoing investigations into the use of this compound in combination therapies for conditions modulated by GPR-40 activity, particularly in diabetes treatment .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme involved in metabolic pathways demonstrated that this compound could significantly reduce enzyme activity at low concentrations. This finding suggests its potential utility in developing therapeutic agents targeting metabolic disorders.

Case Study 2: Synthesis of Anticancer Agents

In another investigation, researchers synthesized a series of hydroxamic acids from this compound. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Enzyme inhibition; anticancer agent | Synthesis of hydroxamic acids |

| Ethyl acetate oxime | Moderate enzyme inhibition | Organic synthesis |

| Ethyl acetohydroxamate | Anticancer properties | Drug development |

Eigenschaften

CAS-Nummer |

10576-12-2 |

|---|---|

Molekularformel |

C4H9NO2 |

Molekulargewicht |

103.12 g/mol |

IUPAC-Name |

ethyl (1Z)-N-hydroxyethanimidate |

InChI |

InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3/b5-4- |

InChI-Schlüssel |

QWKAVVNRCKPKNM-PLNGDYQASA-N |

SMILES |

CCOC(=NO)C |

Isomerische SMILES |

CCO/C(=N\O)/C |

Kanonische SMILES |

CCOC(=NO)C |

Key on ui other cas no. |

10576-12-2 |

Piktogramme |

Flammable; Irritant |

Synonyme |

ethyl acetohydroximate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.